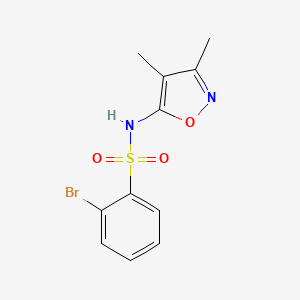

n-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide

Description

N-(3,4-Dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethyl-5-isoxazolyl group attached to a 2-bromobenzenesulfonamide scaffold. The bromine substituent at the ortho position of the benzene ring distinguishes it from simpler analogs like sulfisoxazole (N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide), a well-known antimicrobial agent .

Properties

IUPAC Name |

2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICDMFJBLNFMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction: Sulfonamide Bond Formation

The primary synthetic pathway for N-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide involves the condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole under basic conditions. This reaction proceeds via nucleophilic substitution, where the amine group of the isoxazole attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage.

Reaction Scheme :

Solvent and Base Selection

Optimal yields are achieved using polar aprotic solvents such as dichloromethane (DCM) or acetonitrile , which stabilize the transition state without participating in side reactions. Triethylamine (TEA) is the preferred base for neutralizing HCl, with stoichiometric ratios critical to preventing sulfonamide hydrolysis.

Optimization of Reaction Conditions

Temperature and Time

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) (5 mol%) enhances reaction efficiency by activating the sulfonyl chloride, increasing yields to 78–82%.

Table 1: Comparative Reaction Conditions

| Condition | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DCM, TEA, 25°C | 68 | 95 | 6 |

| Acetonitrile, TEA, 25°C | 72 | 97 | 5 |

| DCM, DMAP, 25°C | 82 | 98 | 4 |

Purification and Characterization

Isolation Techniques

Crude product is isolated via vacuum filtration after quenching the reaction with ice-cold water. Washing with ethyl acetate removes unreacted starting materials, while recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Validation

-

NMR Spectroscopy : NMR confirms the absence of residual amine protons (δ 5.2–5.5 ppm) and presence of isoxazole methyl groups (δ 2.1–2.3 ppm).

-

High-Performance Liquid Chromatography (HPLC) : Purity assessments utilize reverse-phase C18 columns with UV detection at 254 nm.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems reduces reaction times by 40% and improves yield consistency (±2% variability).

Waste Management

-

Chloride Byproducts : Neutralized with aqueous NaOH for safe disposal.

-

Solvent Recovery : Dichloromethane is distilled and reused, aligning with green chemistry principles.

Challenges and Troubleshooting

Common Side Reactions

Scalability Issues

-

Exothermic Reactions : Temperature control via jacketed reactors prevents thermal runaway.

-

Crystallization Variability : Seeding with pure product ensures uniform crystal growth.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products depend on the specific reagents used and may include oxidized or reduced forms of the original compound.

Hydrolysis: Products include 2-bromobenzenesulfonic acid and 3,4-dimethyl-5-isoxazoleamine.

Scientific Research Applications

Antimicrobial Applications

N-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide, due to its sulfonamide moiety, exhibits promising antimicrobial properties . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria, leading to bacteriostatic effects. In vitro studies suggest that compounds with similar structures demonstrate efficacy against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

The compound's structural features may enhance its activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .

Antitumor Activity

Recent investigations into the antitumor potential of this compound have shown that it can inhibit the proliferation of cancer cell lines. The following table summarizes findings from studies on related compounds:

| Compound | Cell Line Tested | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound 5 | A549 (lung cancer) | 2.12 ± 0.21 | Antitumor |

| Compound 6 | HCC827 (lung cancer) | 5.13 ± 0.97 | Antitumor |

| Compound 8 | NCI-H358 (lung cancer) | 6.48 ± 0.11 | Antitumor |

These results indicate that while certain derivatives exhibit high potency against cancer cell lines, further investigation is necessary to optimize their therapeutic applications .

Antitumor Efficacy in Lung Cancer Models

In vitro studies using lung cancer models demonstrated that compounds structurally similar to this compound significantly reduced cell viability. The study design included both two-dimensional and three-dimensional cell culture systems, revealing notable reductions in proliferation rates.

Antimicrobial Testing Against Pathogens

The antimicrobial properties of this compound were assessed using standard broth microdilution methods. Findings indicated varying degrees of effectiveness against tested strains, with some exhibiting significant bactericidal activity. This highlights the potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound likely inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Substituents on Pharmacokinetics

Biological Activity

N-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with 3,4-dimethyl-5-isoxazoleamine. This reaction is conducted in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane at room temperature. The process may also include purification steps like recrystallization or chromatography to ensure the compound's quality.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial DNA, RNA, and protein synthesis, leading to cell death.

Antibacterial Activity

Research indicates that compounds in the sulfonamide class possess significant antibacterial properties. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains. The IC50 values for these compounds often fall within low micromolar ranges, indicating potent antibacterial activity .

Anti-inflammatory and Antioxidant Properties

In addition to antibacterial effects, sulfonamides have been evaluated for their anti-inflammatory and antioxidant activities. A study reported that certain benzenesulfonamide derivatives demonstrated remarkable anti-inflammatory effects in vivo, significantly reducing edema in animal models . Furthermore, these compounds have shown comparable antioxidant activities to well-known antioxidants like Vitamin C .

Case Studies and Research Findings

- NLRP3 Inflammasome Inhibition : A study highlighted the role of benzenesulfonamide analogues as inhibitors of the NLRP3 inflammasome, which is implicated in various diseases including Alzheimer's and myocardial infarction. The analogues displayed selective inhibitory potency with IC50 values below 1 µM .

- Combination Therapies : Research has explored the use of this compound in combination with other antitumor agents to enhance therapeutic efficacy against cancer cells. Such combinations have shown improved inhibitory effects on cell proliferation in specific cancer types .

Comparative Biological Activity Table

Q & A

(Basic) What synthetic methodologies are reported for preparing N-(3,4-dimethyl-5-isoxazolyl)-2-bromobenzenesulfonamide derivatives?

Methodological Answer:

Derivatives are synthesized via sulfonamide coupling and Schiff base formation. For example, brominated sulfonamide intermediates are reacted with substituted amines or aldehydes under reflux in polar aprotic solvents (e.g., DMF) to form Schiff base ligands. Crystallographic studies (e.g., 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}imino)methyl)phenolate) confirm structural integrity through X-ray diffraction . Optimization of reaction conditions (temperature, solvent, catalyst) is critical for yield improvement.

(Advanced) How can metabolic instability in this compound be mitigated through structural modification?

Methodological Answer:

Metabolic instability often arises from oxidative biotransformation at specific positions. Structure–metabolism relationship (SMR) studies guide optimization:

- Substitution at the 4'-position : Introducing hydrophobic groups (e.g., isobutyl) or heterocycles (e.g., oxazolyl) reduces CYP450-mediated oxidation, enhancing metabolic stability .

- Amino group introduction : Adding a 2'-amino group improves ETA receptor binding and reduces clearance rates in preclinical models (e.g., BMS-187308, Table 11.1) .

- In vitro screening : Use human liver microsomes or hepatocyte assays to quantify metabolic half-life and identify vulnerable sites .

(Advanced) What in vivo models validate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of optimized analogs?

Methodological Answer:

- Conscious rat/monkey models : Measure inhibition of ET-1-induced pressor responses after oral/intravenous administration. For example, BMS-187308 at 10–30 µmol/kg showed dose-dependent attenuation of blood pressure elevation in primates .

- PK parameters : Calculate bioavailability (F%), half-life (t½), and volume of distribution (Vd) using plasma concentration-time curves. Improved analogs exhibit F% >50% and t½ >6 hours .

- Tissue distribution studies : Radiolabeled compounds track organ-specific accumulation, ensuring target engagement without off-target toxicity .

(Basic) What structural features enhance ETA receptor selectivity in biphenylsulfonamide derivatives?

Methodological Answer:

- Biphenyl core : The planar structure facilitates hydrophobic interactions with the ETA receptor’s binding pocket.

- 4'-Substituents : Bulky groups (e.g., isobutyl, oxazolyl) improve selectivity by sterically hindering ETB receptor binding. BMS-193884 (4'-oxazolyl derivative) achieved subnanomolar ETA Ki (0.2 nM) .

- 2'-Amino group : Enhances hydrogen bonding with receptor residues, increasing affinity 10-fold compared to non-substituted analogs .

(Advanced) How do crystallographic data inform the rational design of analogs?

Methodological Answer:

X-ray structures (e.g., Schiff base derivatives) reveal:

- Conformational flexibility : The isoxazole ring adopts a coplanar orientation with the sulfonamide group, stabilizing interactions via π-π stacking .

- Hydrogen-bond networks : Sulfonamide oxygen atoms form bonds with active-site residues (e.g., Arg326 in ETA), guiding substitutions to strengthen these interactions .

- Solvent-accessible regions : Modifications at positions with high solvent exposure (e.g., bromine at C2) improve solubility without disrupting binding .

(Advanced) How to resolve contradictions in reported metabolic pathways of analogs?

Methodological Answer:

- Cross-species comparison : Test metabolites in human vs. animal in vitro systems (e.g., liver microsomes) to identify species-specific discrepancies .

- Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways via LC-MS/MS, distinguishing oxidation from glucuronidation pathways .

- Computational modeling : Predict metabolic soft spots with docking simulations (e.g., CYP3A4 binding) and validate with synthetic blocking groups .

(Basic) What analytical techniques characterize purity and stability of this compound?

Methodological Answer:

- HPLC/UV-Vis : Monitor degradation under accelerated stability conditions (40°C/75% RH) with C18 columns and acetonitrile/water mobile phases .

- Mass spectrometry : Confirm molecular ions (e.g., m/z 385 for [M+H]⁺) and detect impurities via high-resolution MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring weight loss at 25–300°C .

(Advanced) What strategies improve oral bioavailability of lead compounds?

Methodological Answer:

- Prodrug design : Esterification of sulfonamide groups (e.g., acetylsulfisoxazole) enhances intestinal absorption .

- Cosolvent formulations : Use PEG or cyclodextrins to increase aqueous solubility without altering potency .

- Permeability assays : Caco-2 cell monolayers predict absorption efficiency, guiding structural tweaks (e.g., logP optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.